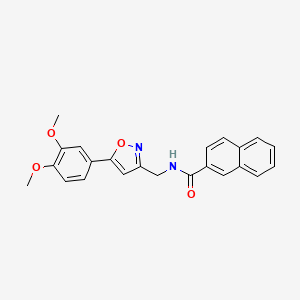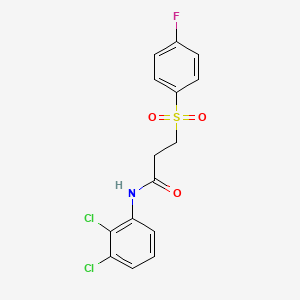![molecular formula C12H11F2NO5 B2555376 N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide CAS No. 2411255-59-7](/img/structure/B2555376.png)
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DFB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. For example, in cancer cells, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer cell growth and survival. In inflammatory diseases, DFB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation.
Effets Biochimiques Et Physiologiques
DFB has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFB has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and proteins. Additionally, DFB has been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using DFB in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for DFB research, including exploring its potential in combination with other drugs for cancer treatment, investigating its effects on other inflammatory diseases, and further studying its neuroprotective effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for DFB, as well as exploring its potential in other therapeutic areas.
Méthodes De Synthèse
DFB can be synthesized through a multi-step process starting with the reaction of 2,3-dihydrofuran with difluoromethoxybenzene in the presence of a base. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form a key intermediate, which is further reacted with epichlorohydrin to produce DFB.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO5/c13-12(14)20-7-2-9-8(18-5-19-9)1-6(7)3-15-11(16)10-4-17-10/h1-2,10,12H,3-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPUYDDFCIBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC3=C(C=C2OC(F)F)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(difluoromethoxy)-1,3-dioxaindan-5-yl]methyl}oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)
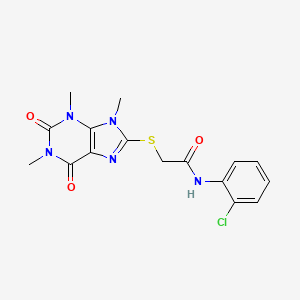
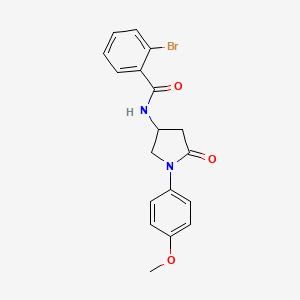
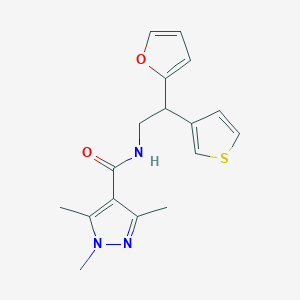
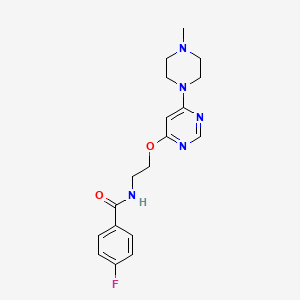
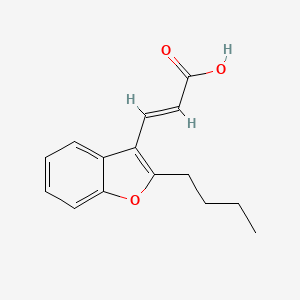
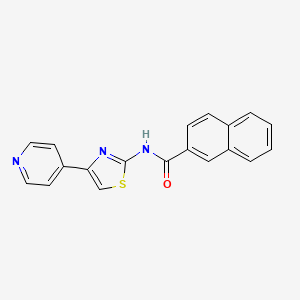
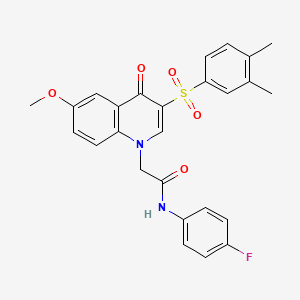
![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
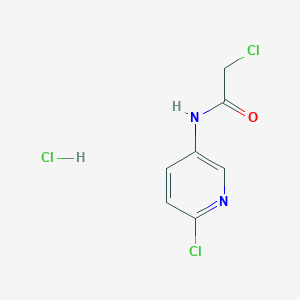
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
